molecular formula C18H18ClN5O B2488192 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide CAS No. 899736-39-1

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide

Cat. No. B2488192
CAS RN: 899736-39-1
M. Wt: 355.83
InChI Key: FYOONHPITRULPZ-UHFFFAOYSA-N
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Description

This chemical compound is part of the class of substances known as triazole carboxamides, which are significant due to their diverse chemical and physical properties and their usage in various chemical reactions and potential applications in materials science.

Synthesis Analysis

The synthesis of related triazole compounds generally involves multi-step processes starting from different aromatic or aliphatic compounds. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process using 4-chlorobenzenamine as the starting material, showcasing typical methods used in triazole synthesis which might be similar to our compound of interest (Lian-Di Kan, 2015).

Molecular Structure Analysis

The molecular structure of triazole compounds, such as 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, can be determined using X-ray diffraction techniques and density functional theory (DFT). These studies reveal the angles between the phenyl rings and the triazole ring and the types of hydrogen bonds forming the molecular network (Șahin et al., 2011).

Chemical Reactions and Properties

Triazoles are known for their reactions, such as cycloadditions and their utility in creating peptidomimetics or biologically active compounds. A study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights their versatile chemical reactivity and application in generating structurally diverse scaffolds (S. Ferrini et al., 2015).

Physical Properties Analysis

The physical properties, such as UV, IR, NMR spectra, and pKa, of triazole compounds provide insights into their structural characteristics. For example, the study by Albert and Trotter discusses the physical properties of various 8-azapurin-6-ones derived from triazole carboxamides, contributing to understanding the fundamental characteristics of these molecules (A. Albert & A. Trotter, 1979).

Chemical Properties Analysis

The chemical properties of triazole compounds, including reactivity, stability, and interaction with different reagents, are central to their application in synthesis and material science. The synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate study provide a detailed look at the reactivity and potential chemical modifications of triazole derivatives (Anetta Dzygiel et al., 2004).

Scientific Research Applications

Synthesis and Pharmacological Activity

A notable application of triazole derivatives, closely related to 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide, is their use in developing novel antiasthmatic agents. For instance, a study synthesized 3-substituted 5-amino-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole derivatives, identifying a potent eosinophilia inhibitor. This compound demonstrated significant inhibition of eosinophil survival induced by interleukin-5, offering a new avenue for chronic asthma treatment (Naito et al., 1996).

Antimicrobial Activities

Triazole derivatives have been synthesized for their antimicrobial properties. For example, new 1,2,4-triazole derivatives exhibited moderate to good activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Modification

The triazole ring system, including structures similar to 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide, serves as a core structure in chemical synthesis for various applications. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of triazole-based scaffolds for peptidomimetics and biologically active compounds. This method overcomes the limitations of the Dimroth rearrangement, offering a versatile approach to triazole chemistry (Ferrini et al., 2015).

Novel Synthetic Pathways

The development of new synthetic pathways using triazole compounds enables the creation of diverse heterocyclic structures. For instance, 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides underwent intramolecular cyclization to yield 5-hydroxy[1,2,3]triazolo[4,5-е][1,4]diazepines, which were further modified to 5-thio-functionalized derivatives. These synthetic pathways expand the utility of triazole derivatives in medicinal chemistry and drug design (Kemskiy et al., 2018).

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Future Directions

The future directions in the research of triazoles, including the compound , involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Further functionalization could enrich the molecular diversity of triazoles .

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOONHPITRULPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide

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